molecular formula C15H22N2O B13409535 Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- CAS No. 7384-94-3

Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)-

Cat. No.: B13409535
CAS No.: 7384-94-3
M. Wt: 246.35 g/mol
InChI Key: WQDZBGYWISXSQQ-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- features a unique hybrid structure combining an ethanol backbone with a substituted amine group. The amine is functionalized with two distinct substituents:

  • An isopropyl group (C₃H₇), contributing steric bulk and hydrophobicity.

The indole ring system is biologically significant, as seen in neurotransmitters like serotonin and natural products such as tryptophol ().

Properties

CAS No.

7384-94-3

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl-propan-2-ylamino]ethanol

InChI

InChI=1S/C15H22N2O/c1-12(2)17(9-10-18)8-7-13-11-16-15-6-4-3-5-14(13)15/h3-6,11-12,16,18H,7-10H2,1-2H3

InChI Key

WQDZBGYWISXSQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- generally involves two main components:

  • Construction or incorporation of the indole-ethyl moiety
  • Introduction of the N-isopropylamino ethanol fragment

The preparation typically proceeds through the formation of the aminoethanol intermediate followed by coupling with the indole derivative.

Preparation of the N-Isopropylamino Ethanol Intermediate

A crucial intermediate in the synthesis is 2-(isopropylamino)ethanol, which can be efficiently prepared via catalytic hydrogenation:

  • Method: Vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst (e.g., palladium on alumina).
  • Reaction Conditions: Temperature range 80–250 °C, preferably 125–135 °C; pressure can be atmospheric or elevated; continuous or batch mode reactors can be used.
  • Catalyst Pretreatment: Flow of hydrogen and inert gas (e.g., nitrogen) for catalyst activation.
  • Yields: High efficiency and large-scale production capability.
  • Purification: Distillation or absorption from reaction gases followed by standard purification methods.
Parameter Condition/Value
Catalyst Palladium-alumina pellets
Temperature 125–135 °C
Pressure Atmospheric to elevated
Reaction Mode Vapor-phase, batch or continuous
Feedstock Molar Ratio Acetone:2-aminoethanol ≥ 0.5 mol
Purification Distillation, absorption

Synthesis of the Indole-Ethyl Moiety

The indole portion is generally introduced via derivatization of tryptophol or related indole-3-ethanol derivatives:

  • Starting Materials: 3-indolyl-ethyl alcohols or tosylated intermediates.
  • Key Reactions: Tosylation followed by iodination to form reactive iodides; Fischer indole synthesis for substituted indoles; reduction of esters to alcohols using lithium aluminum hydride.
  • Functional Group Transformations: Subsequent nucleophilic substitution reactions to introduce amino groups.
  • Purification: Chromatographic and crystallization techniques.

Coupling of the Indole-Ethyl and N-Isopropylamino Ethanol Fragments

  • The final assembly involves nucleophilic substitution or reductive amination between the indole-ethyl iodide derivatives and the 2-(isopropylamino)ethanol intermediate.
  • Reaction solvents include polar aprotic solvents such as acetonitrile or dichloromethane.
  • Reaction temperatures typically range from ambient to 50 °C.
  • The reaction is often followed by hydrolysis or deprotection steps to yield the final ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- compound.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield/Purity Notes
Preparation of 2-(isopropylamino)ethanol Acetone + 2-aminoethanol + H2, Pd catalyst, vapor-phase, 125–135 °C High yield, industrial scale Efficient vapor-phase catalytic method
Tosylation of indole-3-ethanol Tosyl chloride, base, organic solvent Moderate to high Prepares reactive intermediate
Iodination of tosylates Sodium iodide, organic solvent High Enables nucleophilic substitution
Coupling reaction Indole-ethyl iodide + 2-(isopropylamino)ethanol, polar aprotic solvent, 0–50 °C Good to excellent Final assembly step
Purification Distillation, chromatography >99% purity Ensures pharmaceutical grade

Research Findings and Observations

  • The vapor-phase catalytic hydrogenation method for 2-(isopropylamino)ethanol is industrially favored due to its scalability, efficiency, and use of noble metal catalysts for high selectivity.
  • Indole derivatives are often synthesized through classical Fischer indole synthesis or via functional group manipulations such as tosylation and iodination, enabling versatile substitutions on the indole ring.
  • The coupling step benefits from mild conditions to preserve the sensitive indole moiety and to achieve high purity of the final product.
  • Purification techniques are critical to remove side products and ensure the compound meets pharmaceutical standards, with distillation and recrystallization being common.

Mechanism of Action

The mechanism of action of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Tryptophol (2-(3-Indolyl)ethanol)

Tryptophol (CAS 526-55-6, C₁₀H₁₁NO, MW 161.2) shares the indole-ethanol backbone but lacks the substituted amine group present in the target compound. Key differences include:

Property Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- Tryptophol
Molecular Formula Likely C₁₅H₂₂N₂O* C₁₀H₁₁NO
Substituents N-isopropyl and N-(2-(3-indolyl)ethyl) Unsubstituted ethanol
Aromaticity High (indole + ethyl linker) High (indole)
Hydrophobicity Higher (due to isopropyl group) Moderate

Functional Implications :

  • The amine substituents may confer receptor-binding versatility, analogous to bioactive amines in pharmaceuticals (e.g., selexipag in ).

*Inferred formula based on structural analysis.

Comparison with 2-(Diisopropylamino)ethanol (C₈H₁₉NO)

This compound (CAS 96-80-0) shares the ethanol-amine backbone but features two isopropyl groups instead of one isopropyl and one indolylethyl group ():

Property Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- 2-(Diisopropylamino)ethanol
Molecular Formula C₁₅H₂₂N₂O C₈H₁₉NO
Substituents N-isopropyl and N-(2-(3-indolyl)ethyl) N,N-diisopropyl
Molecular Weight ~246 g/mol* 145.2 g/mol
Applications Potential bioactivity (inferred) Solvent, chemical intermediate

Functional Implications :

  • Diisopropylaminoethanol’s simpler structure makes it more suitable for industrial uses, whereas the target compound’s complexity hints at specialized biological roles.

Comparison with 2-[(1-Methylethyl)amino]ethanol (C₅H₁₃NO)

This analog (CAS 109-56-8) has only an isopropyl group on the amine ():

Property Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- 2-[(1-Methylethyl)amino]ethanol
Molecular Formula C₁₅H₂₂N₂O C₅H₁₃NO
Substituents N-isopropyl and N-(2-(3-indolyl)ethyl) N-isopropyl
Boiling Point Not available 158–160°C (lit.)

Functional Implications :

  • The absence of the indolylethyl group simplifies the structure but removes aromatic interaction sites.
  • The target compound’s larger size may reduce volatility compared to simpler aminoethanols.

Comparison with 2-(Propylamino)ethanol (C₅H₁₃NO)

This compound (CAS 16369-21-4) substitutes the isopropyl group with a linear propyl chain ():

Property Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- 2-(Propylamino)ethanol
Branching Branched (isopropyl) Linear (propyl)
Steric Effects Higher (bulky isopropyl) Lower
Density Not available 0.9 g/mL (lit.)

Functional Implications :

  • Branching in the target compound may hinder molecular packing, affecting physical states (e.g., melting point).
  • Linear chains in propylaminoethanol improve miscibility with polar solvents.

Research Findings and Implications

  • Structural Diversity : The target compound’s hybrid aliphatic-aromatic structure bridges features of bioactive indoles () and functionalized amines ().
  • Pharmacological Potential: Analogous compounds like selexipag () demonstrate that isopropylamino groups in ethanol derivatives can confer receptor-binding activity, suggesting possible therapeutic applications for the target compound.
  • Synthetic Challenges : The indolylethyl group’s complexity may complicate synthesis compared to simpler analogs, necessitating specialized coupling strategies.

Q & A

Basic Research Question: How can researchers optimize the synthesis of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- to minimize side reactions?

Methodological Answer:
The synthesis involves coupling 2-(3-indolyl)ethylamine with isopropylaminoethanol derivatives. A key challenge is controlling N-alkylation side reactions. To mitigate this:

  • Use a stepwise approach : First protect the indole nitrogen (e.g., with Boc groups) to prevent unwanted alkylation .
  • Employ Schotten-Baumann conditions (phase-transfer catalysis) for selective amine-ethanol coupling, as demonstrated in analogous indole-ethylamine syntheses .
  • Monitor reaction progress via HPLC-MS to detect intermediates like unreacted 2-(3-indolyl)ethylamine or over-alkylated byproducts .

Basic Research Question: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the isopropyl group (δ 1.0–1.2 ppm, doublet) and indole protons (δ 7.1–7.8 ppm). The ethanol backbone appears as a triplet near δ 3.6–3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C15_{15}H23_{23}N2_2O) with <2 ppm error. ESI+ mode is optimal for detecting protonated ions .
  • FT-IR : Validate hydroxyl (3200–3500 cm1^{-1}) and indole N–H (3400 cm1^{-1}) stretches .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

  • Comparative Analysis : Test against analogs like selexipag (a prostaglandin agonist with similar N-isopropylamino groups) to assess receptor binding affinity (e.g., PGI2_2 agonism) .
  • Functional Assays : Use platelet aggregation inhibition (PGI2_2-dependent) and vasodilation models (rat aortic rings) to quantify activity .
  • Modification Strategies : Synthesize derivatives with altered indole substituents (e.g., 5-methoxyindole) or ethanol chain length to map critical pharmacophores .

Advanced Research Question: What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) during the ethanol-amine coupling step, as shown in enantioselective syntheses of N-isopropylamino alcohols .
  • Chiral Chromatography : Employ a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Validate purity via optical rotation ([α]D_D) and circular dichroism (CD) .

Advanced Research Question: How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration) and metabolic stability (using liver microsomes) to identify disparities .
  • Dose-Response Analysis : Perform Hill slope comparisons to differentiate receptor-specific effects from off-target interactions.
  • Toxicogenomics : Use RNA-seq to assess off-target gene expression in animal models, particularly in pathways like CYP450 .

Advanced Research Question: What methodologies can improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, increasing polarity (as seen in structurally related aminoethanols) .
  • Co-Solvent Systems : Use PEG-400:water (30:70) or hydroxypropyl-β-cyclodextrin (HPBCD) for formulations, balancing solubility and stability .
  • Pro-drug Design : Introduce phosphate or succinate esters at the ethanol hydroxyl group, which hydrolyze in vivo to release the active compound .

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